(5Z)-5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one
Description
5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyloxy group, a bromo substituent, a methoxybenzylidene moiety, and a thiazolidinone ring.
Properties
Molecular Formula |
C22H21BrN2O3S |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H21BrN2O3S/c1-5-8-28-19-12-17(23)15(10-18(19)27-4)11-20-21(26)25-22(29-20)24-16-7-6-13(2)14(3)9-16/h5-7,9-12H,1,8H2,2-4H3,(H,24,25,26)/b20-11- |
InChI Key |
ZOBGXBJRYKWQSP-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3Br)OCC=C)OC)/S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3Br)OCC=C)OC)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 4-(allyloxy)-2-bromo-5-methoxybenzaldehyde with 3,4-dimethylaniline to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid to yield the final thiazolidinone product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(allyloxy)-2-chloro-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- 5-[4-(allyloxy)-2-fluoro-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromo group, for example, may enhance its potential as a precursor for further functionalization through substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
